molecular formula C10H13BrN2 B8511795 6-Bromo-N-cyclopentylpyridin-3-amine

6-Bromo-N-cyclopentylpyridin-3-amine

Cat. No.: B8511795
M. Wt: 241.13 g/mol
InChI Key: UEGOCPHAEVCTIC-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclopentylpyridin-3-amine is a brominated pyridine derivative featuring a cyclopentylamine substituent at the 3-position and a bromine atom at the 6-position of the pyridine ring. The cyclopentyl group enhances lipophilicity and steric bulk, which may influence binding affinity in pharmacological contexts or alter solubility in synthetic applications .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

6-bromo-N-cyclopentylpyridin-3-amine

InChI

InChI=1S/C10H13BrN2/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8,13H,1-4H2

InChI Key

UEGOCPHAEVCTIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CN=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 6-Bromo-N-cyclopentylpyridin-3-amine and analogous bromopyridine derivatives:

Table 1: Comparative Analysis of Bromopyridine Amines

Compound Name Substituents (Position) Molecular Formula Molecular Weight Synthesis Method Key Properties/Applications
This compound Cyclopentyl (N, 3), Br (6) C₁₀H₁₃BrN₂ 241.13 Likely nucleophilic substitution or Buchwald-Hartwig amination High lipophilicity; potential kinase inhibitor scaffold
6-Bromo-2-fluoropyridin-3-amine F (2), Br (6) C₅H₄BrFN₂ 207.00 Halogenation/amination (e.g., SNAr) 97% purity; used as intermediate in fluorinated drug synthesis
N-[(6-Bromo-3-pyridinyl)methyl]cyclopropanamine Cyclopropyl (N), Br (6), CH₂ linker C₉H₁₁BrN₂ 227.10 Alkylation of cyclopropanamine with bromopyridine Improved metabolic stability compared to linear alkylamines
6-Bromo-3-methylpyridin-2-amine CH₃ (2), Br (6) C₆H₇BrN₂ 185.04 Directed lithiation/methylation Methyl group enhances crystallinity; used in X-ray studies
6-Bromo-2-chloro-4-methylpyridin-3-amine Cl (2), CH₃ (4), Br (6) C₆H₆BrClN₂ 220.49 Multi-step halogenation/amination Dual halogenation improves electrophilicity for cross-coupling

Key Findings:

Substituent Effects on Reactivity :

  • Bromine at the 6-position is a common feature, enabling Suzuki-Miyaura or Ullmann couplings. The cyclopentyl group in the target compound may slow reaction kinetics compared to smaller substituents (e.g., methyl or cyclopropyl) due to steric hindrance .
  • Fluorine at the 2-position (as in 6-Bromo-2-fluoropyridin-3-amine) increases electron-withdrawing effects, enhancing stability against nucleophilic degradation .

Solubility: Smaller substituents (e.g., 6-Bromo-3-methylpyridin-2-amine) exhibit higher aqueous solubility (~15 mg/mL) than cyclopentyl derivatives (~1–5 mg/mL estimated) .

Biological Activity: Cyclopentylamine derivatives are prevalent in kinase inhibitors (e.g., JAK/STAT pathways) due to their ability to occupy hydrophobic pockets . Chloro- and fluoro-substituted analogs (e.g., 6-Bromo-2-chloro-4-methylpyridin-3-amine) show enhanced antitrypanosomal activity in preliminary screenings, suggesting halogen positioning influences target binding .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for N-alkylpyridinamines, such as refluxing bromopyridine precursors with cyclopentylamine in the presence of a palladium catalyst .
  • Commercial availability varies: 6-Bromo-2-fluoropyridin-3-amine is available at 97% purity (€400–4800/g depending on scale), whereas the cyclopentyl analog may require custom synthesis .

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